molecular formula C11H14N2O5 B1404399 tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate CAS No. 335352-07-3

tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate

Cat. No. B1404399
M. Wt: 254.24 g/mol
InChI Key: LBYWOOGCOYSUOC-UHFFFAOYSA-N
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Description

“tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate” is a chemical compound with the molecular formula C11H14N2O5 . It contains a total of 32 bonds, including 18 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .


Synthesis Analysis

The synthesis of “tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate” involves a solution of 2-amino-4-nitrophenol in DCM to which triethylamine and boc-anhydride are added at 0 °C and stirred for 10 minutes .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate” includes a six-membered ring, a (thio-) carbamate (aromatic), a nitro group (aromatic), and an aromatic hydroxyl .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Biologically Active Compounds : Tert-butyl (5-hydroxy-2-nitrophenyl)carbamate serves as an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A study by Zhao et al. (2017) describes a synthetic method yielding 81% efficiency through acylation, nucleophilic substitution, and reduction steps (Zhao et al., 2017).

  • Application in Diels-Alder Reaction : This compound is used in the Diels-Alder reaction, a key method in organic synthesis, as illustrated in the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its versatility in forming complex organic structures (Padwa et al., 2003).

Catalytic Activity and Stability

  • Stabilization of Redox States : Research by Arion et al. (2013) on transition metal S-methylisothiosemicarbazonates reveals that tert-butyl (5-hydroxy-2-nitrophenyl)carbamate derivatives contribute to the stabilization of redox states and enhanced catalytic activity in galactose oxidase models, indicating its potential in enzymatic and redox applications (Arion et al., 2013).

Enantioselective Synthesis

  • Enzymatic Kinetic Resolution : The compound's role in enantioselective synthesis is evident in studies like the one by Piovan et al. (2011), where its enzymatic kinetic resolution via lipase-catalyzed transesterification led to optically pure enantiomers, crucial for the synthesis of chiral compounds (Piovan et al., 2011).

Metabolism and Biological Studies

  • Metabolism in Insects and Mice : The metabolism of tert-butyl (5-hydroxy-2-nitrophenyl)carbamate and its derivatives has been studied in various insects and mice, as discussed by Douch and Smith (1971), providing insights into how these compounds are processed in biological systems (Douch & Smith, 1971).

properties

IUPAC Name

tert-butyl N-(5-hydroxy-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-6-7(14)4-5-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYWOOGCOYSUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate

CAS RN

335352-07-3
Record name tert-butyl N-(5-hydroxy-2-nitrophenyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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